N-(5-aminopyridin-2-yl)-2-phenylacetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(5-aminopyridin-2-yl)-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c14-11-6-7-12(15-9-11)16-13(17)8-10-4-2-1-3-5-10/h1-7,9H,8,14H2,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIYECZVXYSYJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-aminopyridin-2-yl)-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and findings from various studies.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring substituted with an amino group and a phenylacetamide moiety. The molecular formula is with a molecular weight of 226.28 g/mol. Its structure allows for various interactions with biological targets, contributing to its pharmacological properties.
Synthesis Methods
The synthesis of this compound can be achieved through several methods, including:
- Direct Amidation : Reaction of 5-aminopyridine with phenylacetyl chloride under basic conditions.
- Reflux Method : Heating 5-aminopyridine with phenylacetic acid in the presence of coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
These methods yield the desired compound with varying degrees of efficiency and purity.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties :
- In vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MCF7) and colon (HCT116) cancer cells, with IC50 values in the low micromolar range (approximately 18.8 µM for MCF7) .
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF7 | 18.8 |
| HCT116 | 29.3 |
Antimicrobial Activity
This compound has also been evaluated for antimicrobial activity :
- Bacterial Inhibition : It showed promising results against several bacterial strains, with minimum inhibitory concentrations (MIC) indicating effectiveness comparable to established antibiotics .
| Bacterial Strain | MIC (µM) |
|---|---|
| Xanthomonas oryzae | 156.7 |
| Xanthomonas axonopodis | 230.5 |
Enzyme Inhibition
The compound acts as an enzyme inhibitor , particularly targeting phosphoinositide 3-kinases (PI3K):
- Inhibition Studies : Variants of this compound showed varying degrees of inhibition on PI3K, with some derivatives achieving IC50 values as low as 0.40 µM .
Structure–Activity Relationship (SAR)
The SAR studies highlight how modifications to the chemical structure can influence biological activity:
- Substituent Variations : Changes in substituents on the pyridine or phenyl rings significantly affect enzyme binding affinity and cytotoxicity.
- Amide Modifications : N-methylation of the amide group often results in a loss of activity, indicating the importance of hydrogen bonding in enzyme interactions .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antidepressant Activity : In vivo evaluations using tail suspension tests indicated that certain derivatives exhibited antidepressant-like effects at higher doses, suggesting potential applications in treating mood disorders .
- Nematicidal Activity : The compound was tested against Meloidogyne incognita, demonstrating significant nematicidal effects with mortality rates exceeding 50% at specific concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
